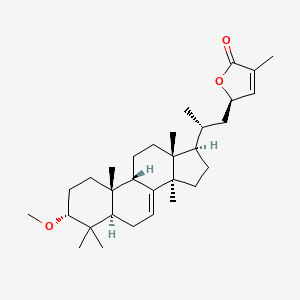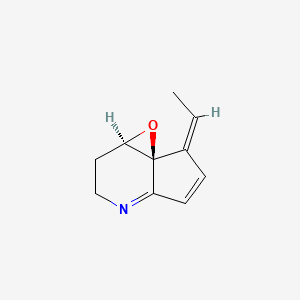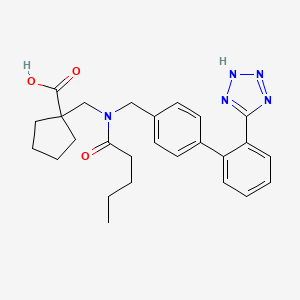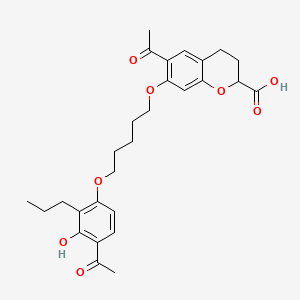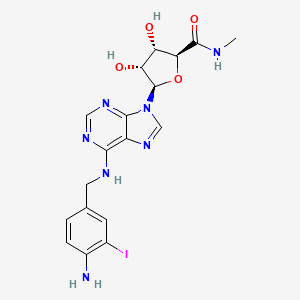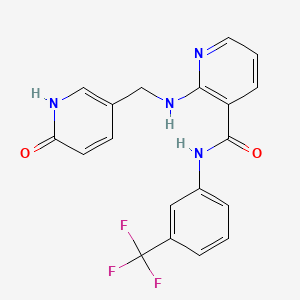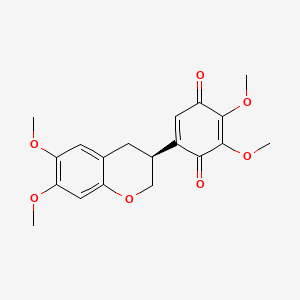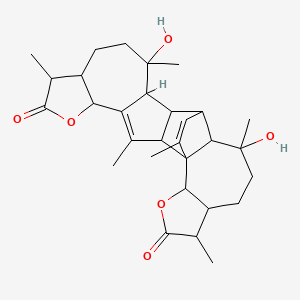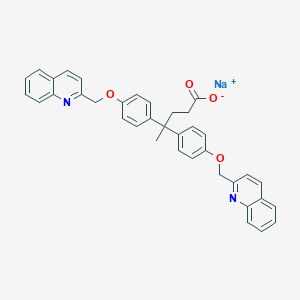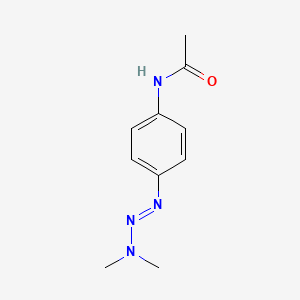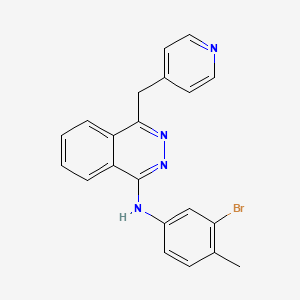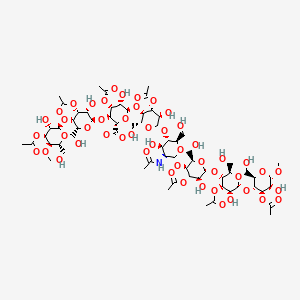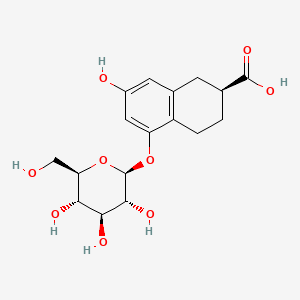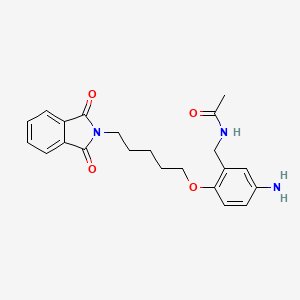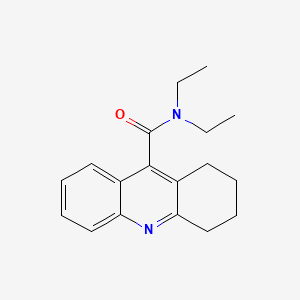
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl-
説明
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Synthesis Analysis
A new series of acridine-9-carboxamide linked to 1,2,3-triazole-N-phenylacetamide derivatives were designed, synthesized, and evaluated as potent α-glucosidase inhibitors . New 1,3-dihydroxyacridine-9-carboxylic acids were obtained by Pfitzinger reaction from 2,4,6-trihydroxytoluene (methylphloroglucinol). Their bromination and azo-coupling reactions were studied .Molecular Structure Analysis
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- contains total 53 bond(s); 26 non-H bond(s), 12 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 secondary amide(s) (aromatic), 1 tertiary amine(s) (aliphatic), and 1 Pyridine(s) .Chemical Reactions Analysis
In a study, a new series of acridine-9-carboxamide linked to 1,2,3-triazole-N-phenylacetamide derivatives were designed, synthesized, and evaluated as potent α-glucosidase inhibitors .科学的研究の応用
Anti-Cancer Potential
Acridine Carboxamide Pt Complexes as Anti-Cancer Agents
Acridine Pt complexes are being explored for their potential as anti-cancer agents due to their DNA-affinic properties, providing efficient binding to DNA and producing a different spectrum of Pt-DNA crosslinks. This could allow the agent to overcome resistance to other chemotherapeutic agents like cisplatin. The sequence-specific interaction of acridine carboxamide Pt complexes with DNA, especially 9-aminoacridine carboxamide Pt complexes, is of interest. These complexes show activity against cisplatin-resistant cell lines and form adducts at novel DNA sequences, potentially escaping the DNA repair capacities of cells (Murray, Chen, & Galea, 2014).
Antiproliferative Agents
Acridine Derivatives as Antiproliferative Agents
Acridine derivatives have demonstrated multiple biological activities, including antiproliferative effects. Their action primarily involves inhibiting topoisomerase enzymes which regulate topological changes in DNA. These compounds have shown potential against various human cancer cell lines and have a specific action mechanism involving DNA intercalation and interaction with enzymes. The review highlights the structure-activity relationship of promising molecules and discusses the inhibition of topoisomerase by polycyclic aromatic compounds (Aparna et al., 2022).
Therapeutic Agent Development
Acridine and Its Derivatives in Therapeutic Agent Development
Acridine derivatives have been extensively explored for treating various diseases, including cancer, Alzheimer's, and bacterial and protozoan infections. The therapeutic potential of these compounds lies in their ability to intercalate DNA, affecting the biological processes linked to DNA and its related enzymes. The review emphasizes developing acridine derivatives with enhanced therapeutic potency and selectivity. It covers newly patented acridine derivatives, drugs in clinical trials and preclinical studies, and other new derivatives that emerged between 2009 and 2013 (Zhang et al., 2014).
Photodynamic Therapy
Acridine in Photodynamic Therapy and Hypoxia-Selective Drugs
The acridine scaffold's affinity for DNA makes it a significant pharmacophore for designing antitumor drugs targeting DNA. The substitution on the heterocycle is crucial for specific biological activity and selectivity for tumor cells. Photodynamic therapy and hypoxia-selective drugs using acridine/acridone derivatives are particularly interesting due to their specific focus on tumor cells (Belmont & Dorange, 2008).
将来の方向性
The future directions for the research on Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- could include further exploration of its potential as a potent α-glucosidase inhibitor , as well as its potential applications in the treatment of other diseases. Further studies could also explore the physical and chemical properties of this compound, as well as its safety and hazards.
特性
IUPAC Name |
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)18(21)17-13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)17/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGAMBTBSTNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221239 | |
| Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
CAS RN |
7101-57-7 | |
| Record name | N,N-Diethyl-1,2,3,4-tetrahydro-9-acridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



